1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane is a halogenated organic compound classified under the adamantane derivatives. It is primarily recognized for its role in organic synthesis and as an intermediate in the production of pharmaceuticals, particularly in the synthesis of Memantine, a drug used for treating Alzheimer's disease. The compound has a molecular formula of and a molecular weight of approximately 243.18 g/mol.
The compound is synthesized from adamantane derivatives, specifically from 1,3-dimethyladamantane through bromination processes. It is commercially available from various chemical suppliers and is utilized in research and industrial applications.
The synthesis of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane typically involves bromination reactions of 1,3-dimethyladamantane. The general procedure includes:
The yield of the synthesis can reach up to 92% with high purity (>99%) as determined by gas chromatography analysis . The process emphasizes the importance of controlling reaction conditions to minimize side reactions and maximize yield.
The molecular structure of 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane features a complex arrangement typical of adamantane derivatives. It consists of a bicyclic structure with multiple methyl groups and bromine substituents.
The primary reactions involving 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane include:
Reactivity patterns are influenced by the steric hindrance due to the bulky adamantane structure, which can affect reaction rates and pathways.
The mechanism by which 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane acts as an intermediate in the synthesis of Memantine involves:
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane serves several important functions in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: